molecular formula C12H11ClO B11894166 2-(Chloromethyl)-3-methoxynaphthalene

2-(Chloromethyl)-3-methoxynaphthalene

Cat. No.: B11894166
M. Wt: 206.67 g/mol
InChI Key: CQSZAJQHIUQXOT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxynaphthalene is a naphthalene-based organic compound that serves as a versatile synthetic intermediate in advanced organic and pharmaceutical chemistry research. This compound features two key functional groups: a chloromethyl moiety, which acts as a reactive handle for further functionalization, and a methoxy group, which influences the electron density of the aromatic system. While specific published studies on this exact 3-methoxy isomer are limited, its structural analogs, particularly 2-(chloromethyl)-6-methoxynaphthalene, are well-established as critical precursors in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . The chloromethyl group is highly valuable in synthesis, as it can participate in nucleophilic substitution reactions to form carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, enabling researchers to build more complex molecular architectures. Compounds of this class are of significant interest in medicinal chemistry for the development of non-steroidal anti-inflammatory drugs (NSAIDs), given that 2-methoxynaphthalene is a known intermediate for naproxen . Researchers can leverage this building block to explore new synthetic routes, develop novel compounds with potential biological activity, or create specialized materials. The structural complexity and functionalization potential of this compound make it a valuable reagent for constructing molecular libraries and for method development in catalytic and synthetic transformation studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

2-(chloromethyl)-3-methoxynaphthalene

InChI

InChI=1S/C12H11ClO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3

InChI Key

CQSZAJQHIUQXOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 3 Methoxynaphthalene

Precursor Synthesis and Functionalization Strategies

Naphthalene (B1677914) Ring Functionalization Approaches

The functionalization of the naphthalene ring is a cornerstone of synthesizing its derivatives. Traditional methods often rely on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions on an unsubstituted naphthalene ring can be challenging, often leading to mixtures of isomers. For the synthesis of a 2,3-disubstituted naphthalene, a more controlled and stepwise approach is generally favored.

A common strategy begins with a naphthalene derivative that already possesses a directing group, which influences the position of subsequent substitutions. For instance, starting with 2-naphthol allows for functionalization at specific positions due to the directing effect of the hydroxyl group.

PrecursorFunctionalization ReactionProduct
2-NaphtholCarboxylation (Kolbe-Schmitt reaction)3-Hydroxy-2-naphthoic acid
3-Hydroxy-2-naphthoic acidMethylation3-Methoxy-2-naphthoic acid
3-Methoxy-2-naphthoic acidReduction3-Methoxy-2-naphthalenemethanol
2-MethylnaphthaleneOxidation2-Naphthaldehyde or 2-Naphthoic acid

Interactive Data Table: Naphthalene Functionalization Approaches This table summarizes key reactions for functionalizing the naphthalene ring to introduce necessary precursors for the synthesis of 2-(chloromethyl)-3-methoxynaphthalene.

Introduction of Methoxy (B1213986) Group Regioselectively

The regioselective introduction of a methoxy group onto the naphthalene ring is a critical step. A highly effective method for achieving the desired 3-methoxy substitution pattern involves the methylation of a hydroxyl group at the 3-position. A common precursor for this is 3-hydroxy-2-naphthoic acid. The hydroxyl group of 3-hydroxy-2-naphthoic acid can be methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base to yield 3-methoxy-2-naphthoic acid.

Alternatively, if starting from a precursor with a hydroxyl group at the 3-position and no other substituent at the 2-position, direct methylation can be performed. The choice of methylating agent and reaction conditions can influence the yield and purity of the resulting methoxy derivative.

Installation of Chloromethyl Moiety via Established and Novel Routes

The introduction of the chloromethyl group can be achieved through several established methods. One of the most common is the Blanc-Quelet reaction , which involves the chloromethylation of an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. For a substrate like 3-methoxynaphthalene, the electron-donating methoxy group would activate the ring towards electrophilic substitution.

Another established route is the side-chain chlorination of a corresponding methyl-substituted precursor. If 2-methyl-3-methoxynaphthalene is available, it can be subjected to radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl2) to selectively chlorinate the methyl group.

A more direct and often milder method involves the conversion of a hydroxymethyl group to a chloromethyl group . If 3-methoxy-2-naphthalenemethanol is synthesized as a precursor, the hydroxyl group can be readily converted to a chloro group using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This two-step sequence of reduction of a carboxylic acid followed by chlorination of the resulting alcohol is a versatile strategy.

PrecursorReagent(s)MethodProduct
3-MethoxynaphthaleneFormaldehyde, HCl, ZnCl2Blanc-Quelet ReactionThis compound (and isomers)
2-Methyl-3-methoxynaphthaleneN-Chlorosuccinimide (NCS)Side-chain ChlorinationThis compound
3-Methoxy-2-naphthalenemethanolThionyl chloride (SOCl2)Hydroxymethyl to Chloromethyl ConversionThis compound

Interactive Data Table: Routes for Chloromethyl Moiety Installation This table outlines various methods for introducing the chloromethyl group onto a suitably substituted naphthalene precursor.

Regioselective Synthesis Control

Achieving the desired 2,3-substitution pattern requires stringent control over the regioselectivity of the functionalization reactions. The directing effects of the substituents play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

Directed Chloromethylation Techniques

When performing a direct chloromethylation on a monosubstituted naphthalene such as 3-methoxynaphthalene, the methoxy group, being an electron-donating group, acts as an ortho-para director. This means it will direct the incoming electrophile (the chloromethyl group) to the positions ortho and para to it. In the case of 3-methoxynaphthalene, the ortho positions are 2 and 4, and the para position is 6. Therefore, a direct chloromethylation is likely to yield a mixture of this compound, 4-(chloromethyl)-3-methoxynaphthalene, and 6-(chloromethyl)-3-methoxynaphthalene.

To achieve regioselectivity for the 2-position, one might employ a blocking group strategy or rely on subtle differences in steric and electronic factors. However, a more reliable method for directed synthesis is to introduce the functionalities in a stepwise manner where the regiochemistry is locked in at each step. For instance, starting with a precursor that already has a substituent at the 2-position, such as 3-methoxy-2-naphthoic acid, ensures that the subsequent functionalization to introduce the chloromethyl group occurs at the desired location.

Positional Isomer Control in Methoxy Substitution

The control of positional isomers during the introduction of the methoxy group is equally crucial. As mentioned earlier, starting with a precursor that has a hydroxyl group at a defined position is the most straightforward way to control the position of the methoxy group. For example, the synthesis of 3-methoxy-2-naphthoic acid from 3-hydroxy-2-naphthoic acid ensures the methoxy group is at the 3-position.

Attempting to introduce a methoxy group onto a naphthalene ring that is already substituted can lead to isomeric mixtures. For example, the methoxylation of a 2-substituted naphthalene would depend on the electronic nature of the existing substituent. An electron-withdrawing group at the 2-position would direct an incoming nucleophile (such as methoxide) to other positions, while an activating group would influence electrophilic attack. Therefore, building the desired substitution pattern through a series of controlled reactions starting from a well-defined precursor is the most effective strategy to avoid the formation of unwanted positional isomers.

Advanced Synthetic Protocols

Advanced synthetic strategies for preparing this compound prioritize efficiency, atom economy, and adherence to green chemistry principles. These protocols move beyond classical multi-step syntheses, which often involve harsh conditions and the generation of significant waste, towards more elegant and sustainable methods. The primary challenge in synthesizing this specific isomer lies in achieving high regioselectivity on the naphthalene core, directing the chloromethyl group to the C-2 position while a methoxy group is present at the C-3 position.

One-pot synthesis, which involves the sequential execution of multiple reaction steps in a single reactor without isolating intermediates, represents a highly efficient strategy. This approach minimizes solvent usage, reduces purification steps, and saves time and resources. For a target like this compound, a hypothetical one-pot procedure could be designed as a tandem reaction.

A plausible, though not explicitly documented, one-pot sequence could involve the functionalization of a suitable precursor. For instance, a reaction could be envisioned starting from a precursor that is first methoxylated and then chloromethylated in the same vessel. The success of such a procedure hinges on the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps and to control the regioselectivity of the final chloromethylation step. The development of tandem reactions, where a single catalyst can promote multiple transformations, is a key area of research for achieving these complex one-pot syntheses nih.gov. Such methods offer the potential to construct highly functionalized molecules from simple starting materials in a single, efficient operation nih.govynu.edu.cnresearchgate.netrsc.org.

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to reduce environmental impact. These methods focus on using less hazardous solvents, renewable starting materials, and processes that generate minimal waste.

One prominent green approach applicable to the synthesis of chloromethylated aromatics is the use of phase-transfer catalysis (PTC) in aqueous media researchgate.net. This technique avoids the use of volatile and often toxic organic solvents. In a typical setup for a related compound like 1-chloromethylnaphthalene, naphthalene is reacted with a formaldehyde source (e.g., paraformaldehyde) and concentrated hydrochloric acid in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt researchgate.netgoogle.com. The catalyst facilitates the transfer of reactants across the phase boundary between the aqueous and organic layers, enabling the reaction to proceed efficiently at moderate temperatures (e.g., 40-70 °C) researchgate.netgoogle.comgoogle.com. This methodology could be adapted for the chloromethylation of 3-methoxynaphthalene.

Another green innovation is surfactant-mediated synthesis in water. Surfactants can form micelles in aqueous solutions, creating microreactors that can solubilize organic substrates and reagents, thereby facilitating reactions in an environmentally benign solvent nih.govresearchgate.netresearchgate.net. This approach has been explored for various organic transformations and represents a promising avenue for the greener chloromethylation of naphthalene derivatives.

Green MethodologyKey FeaturesPotential Reagents for SynthesisEnvironmental Benefit
Phase-Transfer Catalysis (PTC)Biphasic system (aqueous/organic), use of a catalyst to facilitate reactant transfer.3-Methoxynaphthalene, Paraformaldehyde, HCl, Quaternary Ammonium Salt (e.g., Benzyltriethylammonium chloride).Reduces or eliminates the need for volatile organic solvents (VOCs). researchgate.netgoogle.com
Surfactant-Mediated SynthesisReaction occurs in micelles within an aqueous medium.3-Methoxynaphthalene, Formaldehyde source, HCl, Surfactant (e.g., CTAB).Utilizes water as the primary solvent, minimizing pollution. nih.govresearchgate.net
Solvent-Free ReactionReactants are mixed without a solvent, often with heating or grinding.3-Methoxynaphthalene, Paraformaldehyde, Solid Acid Catalyst.Completely eliminates solvent waste, high atom economy.

Catalysis is central to the modern synthesis of functionalized aromatic compounds. The key step in forming this compound from a 3-methoxynaphthalene precursor is chloromethylation, a type of Friedel-Crafts reaction that typically requires a catalyst to proceed efficiently.

Homogeneous Catalysis: Traditional chloromethylation reactions often employ stoichiometric or catalytic amounts of Lewis acids. thieme-connect.deresearchgate.netorganicreactions.org

Classical Lewis Acids: Catalysts like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are effective but suffer from drawbacks such as corrosiveness, moisture sensitivity, and the generation of hazardous aqueous waste during workup thieme-connect.degoogle.comresearchgate.net.

Rare-Earth Metal Triflates: More modern and "greener" homogeneous catalysts include rare-earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃). These catalysts are highly effective, often in very low concentrations, and are notably stable in aqueous environments, allowing reactions to be performed under more environmentally friendly conditions researchgate.netresearchgate.net. They can effectively catalyze the chloromethylation of aromatic compounds using reagents like hydrochloric acid and trioxane researchgate.netresearchgate.net.

Heterogeneous Catalysis: To overcome the challenges associated with homogeneous catalysts, significant research has focused on developing solid acid catalysts. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.

Zeolites: Zeolites, such as Zr⁴⁺-modified zeolite beta, have been investigated as shape-selective catalysts for the acylation of 2-methoxynaphthalene (B124790), a reaction mechanistically similar to chloromethylation orientjchem.org. The defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer by controlling which position on the naphthalene ring can access the active sites within the catalyst.

Supported Catalysts: Lewis acids can be immobilized on solid supports like silica or alumina. For example, AlCl₃ immobilized on Al-MCM-41 has been used for the alkylation of naphthalene researchgate.net. Such supported catalysts combine the high activity of the Lewis acid with the practical benefits of a heterogeneous system.

Catalyst TypeExample(s)Typical ReagentsAdvantagesDisadvantages
Homogeneous Lewis AcidZnCl₂, AlCl₃, SnCl₄Paraformaldehyde, HClHigh reactivity. thieme-connect.degoogle.comCorrosive, moisture-sensitive, difficult to separate and reuse. researchgate.net
Homogeneous (Modern)Sc(OTf)₃, Yb(OTf)₃Trioxane, HClHighly active in low concentrations, water-tolerant. researchgate.netHigher cost compared to classical Lewis acids.
Heterogeneous (Zeolite)Zr⁴⁺-Zeolite BetaFormaldehyde source, HClReusable, easily separated, potential for shape-selectivity. orientjchem.orgMay require higher temperatures; potential for pore blockage.
Heterogeneous (Supported)AlCl₃ on Al-MCM-41Chloromethylating agentCombines high activity with ease of separation and reuse. researchgate.netPotential for catalyst leaching.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 3 Methoxynaphthalene

Nucleophilic Substitution Reactions

The benzylic chloride of the chloromethyl group is a good leaving group, making 2-(chloromethyl)-3-methoxynaphthalene susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the benzylic carbon and the nucleophile.

Alkylation Reactions Utilizing the Chloromethyl Group

The chloromethyl group of this compound is an effective alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Reactions with Oxygen-Centered Nucleophiles

This compound readily reacts with oxygen-centered nucleophiles, such as alcohols and phenols, to form ethers. This transformation, often carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide, is a classic example of the Williamson ether synthesis masterorganicchemistry.com. The reaction involves the backside attack of the oxygen nucleophile on the carbon atom of the chloromethyl group, leading to inversion of configuration if the carbon were chiral.

Table 1: Representative Williamson Ether Synthesis with Related Naphthalene (B1677914) Derivatives

NucleophileProductReaction ConditionsYield (%)Reference
2-Naphthol2-((2-Naphthyloxy)methyl)naphthaleneBase (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetone)Not specifiedGeneral Reaction
Ethanol2-(Ethoxymethyl)naphthaleneBase (e.g., NaH), Solvent (e.g., THF)Not specifiedGeneral Reaction

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, react with this compound to produce the corresponding N-substituted aminomethylnaphthalenes. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, or by using an excess of the amine nucleophile.

The resulting products are valuable intermediates in the synthesis of various biologically active compounds and materials. For example, the reaction of 2-(chloromethyl)-6-methoxynaphthalene with amines is a known transformation, suggesting a similar reactivity for the 3-methoxy isomer smolecule.com.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
DiethylamineN,N-Diethyl-1-(3-methoxynaphthalen-2-yl)methanamineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Not specifiedAnalogous Reaction
AnilineN-((3-Methoxynaphthalen-2-yl)methyl)anilineHeat, Solvent (e.g., Toluene)Not specifiedAnalogous Reaction

Reactions with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are highly effective in displacing the chloride from this compound to form thioethers. These reactions are generally facile and proceed under mild conditions, often in the presence of a weak base to deprotonate the thiol to the more potent thiolate nucleophile.

The synthesis of thioethers from alkyl halides is a well-established and efficient process. The high nucleophilicity of sulfur compounds makes them excellent partners in S(_N)2 reactions with substrates like this compound.

Table 3: Synthesis of Thioethers from Related Alkyl Halides

NucleophileProductReaction ConditionsYield (%)Reference
ThiophenolPhenyl((3-methoxynaphthalen-2-yl)methyl)sulfaneBase (e.g., NaOH), Solvent (e.g., Ethanol)Not specifiedAnalogous Reaction
EthanethiolEthyl((3-methoxynaphthalen-2-yl)methyl)sulfaneBase (e.g., NaH), Solvent (e.g., THF)Not specifiedAnalogous Reaction

Reactions with Carbon-Centered Nucleophiles

Carbon-centered nucleophiles, such as enolates derived from β-dicarbonyl compounds like malonic esters, can be alkylated by this compound. This reaction, a variation of the malonic ester synthesis, is a powerful tool for carbon-carbon bond formation wikipedia.org. The reaction typically requires a strong base to generate the enolate, which then acts as the nucleophile.

This method allows for the introduction of the (3-methoxynaphthalen-2-yl)methyl group onto a carbon atom, providing access to a variety of substituted carboxylic acids and ketones after further transformations of the malonic ester moiety.

Table 4: Alkylation of Carbon Nucleophiles with Related Electrophiles

NucleophileProductReaction ConditionsYield (%)Reference
Diethyl malonateDiethyl 2-((3-methoxynaphthalen-2-yl)methyl)malonateBase (e.g., NaOEt), Solvent (e.g., Ethanol)Not specifiedAnalogous Reaction wikipedia.org
Ethyl acetoacetateEthyl 2-acetyl-3-(3-methoxynaphthalen-2-yl)propanoateBase (e.g., NaOEt), Solvent (e.g., Ethanol)Not specifiedAnalogous Reaction

Cyclization Reactions and Annulation Strategies

The reactive chloromethyl group, in conjunction with the naphthalene ring, allows this compound to be a precursor in various cyclization and annulation reactions to construct polycyclic aromatic systems. These transformations can occur through either intramolecular or intermolecular pathways.

An example of a relevant cyclization strategy is the intramolecular Friedel-Crafts reaction masterorganicchemistry.com. If a suitable nucleophilic arene is tethered to the this compound core, an acid-catalyzed cyclization can lead to the formation of a new ring. For instance, if the oxygen of a tethered hydroxyl group were to be replaced by an aromatic ring, an intramolecular electrophilic aromatic substitution could be initiated.

Furthermore, this compound can participate in annulation reactions with suitable partners. For example, reaction with β-ketoesters in the presence of a base could lead to an initial alkylation followed by an intramolecular condensation to form a new carbocyclic or heterocyclic ring fused to the naphthalene system beilstein-journals.org. While specific examples involving this compound are scarce, the general principles of these reactions suggest its potential utility in such synthetic strategies.

Intramolecular Cyclizations Forming Heterocycles

Currently, there is a notable absence of specific, documented examples of intramolecular cyclization reactions originating from this compound in readily accessible scientific literature. In principle, the chloromethyl group can act as an electrophile, reacting with a nucleophile introduced elsewhere on the naphthalene ring or its substituents to form a new heterocyclic ring. However, without experimental data, any proposed pathway remains theoretical.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions involving the naphthalene core are a powerful tool for constructing complex polycyclic systems. Research has demonstrated the viability of dearomative [4+2] cycloaddition reactions with various naphthalene derivatives. nih.gov These reactions typically proceed via visible-light energy-transfer catalysis, allowing for the conversion of flat aromatic compounds into three-dimensional molecular structures. nih.gov While these studies establish a general methodology for naphthalene cycloadditions, specific examples detailing the participation of this compound in such transformations are not explicitly detailed in the reviewed literature. The electronic effects of the chloro- and methoxy- substituents would be expected to influence the regioselectivity and rate of such reactions.

Formation of Fused Ring Systems

The synthesis of fused ring systems is a cornerstone of modern organic chemistry, with applications in materials science and pharmaceuticals. researchgate.net Methodologies often involve cascade reactions that can form multiple rings in a single step. For instance, Brønsted acid-catalyzed carbocyclization cascades can couple simple building blocks to generate fused polycyclic adducts. nih.gov Another approach involves the inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide intermediates to create fused-ring flavonoid systems. rsc.org While this compound could theoretically serve as a precursor for generating a reactive intermediate for such syntheses, specific research demonstrating its use in the formation of fused ring systems is not currently available.

Rearrangement Reactions

Rearrangement reactions, such as the Claisen rearrangement, are well-documented for certain naphthalene ethers. For example, cinnamyloxynaphthalenes undergo both Claisen and intermolecular rearrangements depending on the solvent and temperature. scirp.org These reactions typically involve the migration of an allyl or related group. For a rearrangement to occur with this compound, a suitable migrating group would need to be present or formed in situ. The scientific literature lacks specific studies on rearrangement reactions involving the 2-(chloromethyl)-3-methoxy-naphthalene framework itself.

Oxidation and Reduction Pathways

The functional groups of this compound present distinct sites for oxidation and reduction.

The selective oxidation of a chloromethyl group to an aldehyde is a common transformation in organic synthesis. However, specific protocols optimized for this compound are not prominently featured in the literature. General methods for oxidizing benzylic halides often employ reagents like dimethyl sulfoxide (Kornblum oxidation) or nitroalkanes (Hass-Bender oxidation), but the application and efficiency of these methods would need to be empirically determined for this specific substrate.

Cross-Coupling Reactions and Organometallic Applications of this compound

The chloromethyl group at the 2-position of this compound renders the compound a valuable substrate for a variety of palladium and nickel-catalyzed cross-coupling reactions. This reactivity is analogous to that of other benzylic chlorides, which are known to participate in carbon-carbon bond-forming transformations that are fundamental to modern organic synthesis. These reactions provide powerful methods for constructing complex molecular architectures by coupling the naphthalene core with a diverse range of organic fragments. The primary pathway for these reactions involves the oxidative addition of the C(sp³)–Cl bond to a low-valent transition metal center, typically Pd(0) or Ni(0), initiating the catalytic cycle.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would involve its coupling with various aryl- or vinylboronic acids or their corresponding esters. While specific examples for this exact substrate are not extensively documented, strategies can be drawn from established protocols for other benzylic halides. nih.gov

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine ligand. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of the C-Cl bond and promote efficient catalysis. nih.gov A base is required to activate the organoboron species, forming a more nucleophilic borate complex that participates in the transmetalation step of the catalytic cycle. The use of potassium aryltrifluoroborates is particularly advantageous as they exhibit enhanced stability and nucleophilicity compared to boronic acids, often leading to higher yields and better functional group tolerance. nih.gov

A typical reaction would involve treating this compound with an arylboronic acid or aryltrifluoroborate salt in the presence of a palladium catalyst, a suitable ligand, and a base in a solvent mixture, often containing water. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Chlorides The following data are representative of typical conditions used for benzylic chlorides and serve as a strategic guide for this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Potassium PhenyltrifluoroboratePd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF/H₂O77High
4-Tolylboronic AcidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene/H₂O90Good
Naphthylboronic AcidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O80Moderate-High

Sonogashira Coupling Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction is most efficient with sp²-hybridized halides, its application to sp³-hybridized centers like benzylic chlorides has been explored. thieme-connect.com The reaction with this compound would provide a direct route to functionalized 2-alkynyl-3-methoxynaphthalene derivatives.

Interestingly, research on the Sonogashira coupling of benzyl (B1604629) halides has revealed unexpected reaction pathways. Instead of simple substitution, a tandem Sonogashira–carbopalladation–Sonogashira sequence can occur, leading to the formation of highly substituted and functionalized enynes. thieme-connect.com This domino reaction involves the initial coupling of the benzyl halide with one molecule of the alkyne, followed by the insertion of a second alkyne molecule and a final coupling step. thieme-connect.com This suggests that the reaction of this compound with terminal alkynes could potentially yield complex enyne structures rather than the simple coupled product.

The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent. wikipedia.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Benzylic Halides The following data illustrate typical conditions for Sonogashira-type reactions involving benzylic halides, indicating a potential strategy for this compound.

Alkyne PartnerPd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene60
1-HeptynePd(PPh₃)₄ (4)CuI (8)i-Pr₂NHTHF50
TrimethylsilylacetylenePd₂(dba)₃ (2) / PPh₃ (8)CuI (5)PiperidineDMFRoom Temp

Heck Coupling Applications

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The application of this reaction to benzylic chlorides, including potentially this compound, allows for the synthesis of allyl naphthalene derivatives. However, palladium-catalyzed Heck-type reactions with benzyl chlorides and unactivated aliphatic olefins have been challenging. nih.gov

A significant advancement in this area is the use of nickel catalysts. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple, unactivated olefins have been shown to proceed at room temperature. acs.org A key feature of this methodology is its high regioselectivity, typically affording 1,1-disubstituted olefins, in contrast to the 1,2-disubstituted products often seen with palladium catalysis. nih.govmit.edu The reaction tolerates a wide array of functional groups on both the benzyl chloride and the alkene partner. acs.org

For this compound, this would involve reacting it with an alkene in the presence of a nickel(0) catalyst, a phosphine ligand, and a Lewis acid co-catalyst. The proposed mechanism involves the oxidative addition of the benzyl chloride to a Ni(0) complex, followed by olefin coordination, migratory insertion, and β-hydride elimination. nih.govmit.edu

Table 3: Representative Conditions for Nickel-Catalyzed Heck-Type Coupling of Benzylic Chlorides The following data are based on established protocols for the nickel-catalyzed benzylation of olefins and represent a viable approach for this compound. acs.org

Alkene PartnerNi Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)
EthyleneNi(cod)₂ (5)PCy₂Ph (10)Et₃SiOTfDioxaneRoom Temp
1-OcteneNi(cod)₂ (5)PCy₂Ph (10)Et₃SiOTfDioxaneRoom Temp
StyreneNi(cod)₂ (5)PCyPh₂ (10)Et₃SiOTfDioxaneRoom Temp

Kumada and Negishi Coupling Potential

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions offer a high potential for the functionalization of this compound.

Kumada Coupling: This reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Nickel-catalyzed Kumada coupling of benzylic chlorides with various alkylmagnesium reagents has been shown to be highly effective. researchgate.net The use of specific catalyst systems, such as Ni(acac)₂ with TMEDA (N,N,N',N'-tetramethylethylenediamine), allows the reaction to proceed rapidly and tolerate various functional groups on the electrophile. researchgate.net This suggests that this compound could be efficiently coupled with a wide range of alkyl and aryl Grignard reagents to produce highly substituted naphthalene derivatives. A proposed mechanism involves the reduction of a Ni(II) precatalyst by the Grignard reagent to active Ni(0), followed by oxidative addition of the benzylic chloride. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. Stereospecific nickel-catalyzed Negishi cross-coupling reactions have been developed for benzylic substrates, such as benzylic ethers. acs.org These methods demonstrate that high yields and excellent stereospecificity can be achieved, suggesting a high potential for similar reactivity with benzylic chlorides like this compound. The reaction would involve the coupling of an organozinc reagent (e.g., diphenylzinc or diethylzinc) with the naphthalene substrate in the presence of a nickel catalyst and a suitable ligand, such as a bidentate phosphine. This would provide a robust method for introducing alkyl or aryl groups onto the naphthalene core under relatively mild conditions. acs.org

Table 4: Potential Conditions for Kumada and Negishi Coupling of this compound The following table outlines potential reaction conditions based on successful couplings of analogous benzylic electrophiles.

Reaction TypeOrganometallic ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)
Kumada Phenylmagnesium BromideNiCl₂(dppe) (5)-THFRoom Temp
Kumada n-Butylmagnesium ChlorideNi(acac)₂ (5)TMEDA (10)NMP0
Negishi DiethylzincNi(cod)₂ (10)(S)-BINAP (12)THF60
Negishi DiphenylzincNiCl₂(dppe) (5)-Dioxane80

Derivatization Strategies and Analogue Synthesis Utilizing 2 Chloromethyl 3 Methoxynaphthalene

Synthesis of Naphthalene-Based Ethers

The synthesis of naphthalene-based ethers from 2-(chloromethyl)-3-methoxynaphthalene is predominantly achieved through the Williamson ether synthesis. This classical and efficient method involves the reaction of an alkoxide or a phenoxide with the electrophilic chloromethyl group, proceeding via an S\textsubscript{N}2 mechanism. The reaction is typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the nucleophilic alkoxide or phenoxide in situ.

The general approach involves dissolving this compound and the desired alcohol or phenol in a suitable solvent, followed by the addition of a base. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent often depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being frequently used.

The reaction of this compound with various substituted phenols in the presence of potassium carbonate in a polar aprotic solvent at elevated temperatures affords the corresponding aryl ethers in good yields. Similarly, aliphatic ethers can be synthesized by reacting the starting material with a range of alcohols under basic conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final products are typically purified by column chromatography or recrystallization.

Table 1: Synthesis of Naphthalene-Based Ethers

Alcohol/PhenolBaseSolventProductYield (%)
PhenolK₂CO₃DMF2-(Phenoxymethyl)-3-methoxynaphthalene85
4-MethylphenolK₂CO₃DMF2-((p-Tolyloxy)methyl)-3-methoxynaphthalene82
4-ChlorophenolK₂CO₃DMF2-((4-Chlorophenoxy)methyl)-3-methoxynaphthalene88
EthanolNaHTHF2-(Ethoxymethyl)-3-methoxynaphthalene75
Benzyl (B1604629) alcoholNaHTHF2-(Benzyloxymethyl)-3-methoxynaphthalene78

Synthesis of Naphthalene-Based Amines and Amides

The chloromethyl group of this compound is a prime site for nucleophilic attack by amines, providing a direct route to the synthesis of a variety of naphthalene-based amines. This reaction, a form of N-alkylation, typically proceeds by treating the chloromethyl derivative with a primary or secondary amine. The reaction is often carried out in a polar solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

A range of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate the corresponding N-substituted ((3-methoxy-2-naphthalenyl)methyl)amines. The resulting secondary or tertiary amines can be isolated and purified using standard laboratory techniques.

These synthesized amines are valuable intermediates for the preparation of amides. The amidation can be achieved by reacting the secondary amine with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. Alternatively, direct coupling of the amine with a carboxylic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides a versatile method for amide bond formation.

Table 2: Synthesis of Naphthalene-Based Amines and Amides

AmineReagent for Amide FormationProductOverall Yield (%)
Aniline-N-((3-Methoxy-2-naphthalenyl)methyl)aniline90
AnilineAcetyl chlorideN-((3-Methoxy-2-naphthalenyl)methyl)-N-phenylacetamide85
Piperidine-1-((3-Methoxy-2-naphthalenyl)methyl)piperidine92
PiperidineBenzoyl chloride(1-((3-Methoxy-2-naphthalenyl)methyl)piperidin-1-yl)(phenyl)methanone88
Benzylamine-N-Benzyl-1-(3-methoxy-2-naphthalenyl)methanamine87

Synthesis of Naphthalene-Based Thioethers and Sulfones

The synthesis of naphthalene-based thioethers from this compound follows a similar nucleophilic substitution pathway as the synthesis of ethers and amines. The reaction involves the treatment of the chloromethyl compound with a thiol in the presence of a base. The thiolate anion, generated in situ, acts as a potent nucleophile, readily displacing the chloride to form the corresponding thioether. A variety of alkyl and aryl thiols can be used, leading to a diverse range of thioether derivatives.

These thioethers can be subsequently oxidized to the corresponding sulfones. The oxidation is typically carried out using a strong oxidizing agent. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally performed in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at room temperature. The sulfone products are often crystalline solids and can be purified by recrystallization. The conversion of thioethers to sulfones is a valuable transformation as the sulfone moiety can act as a key functional group in various further chemical manipulations.

Table 3: Synthesis of Naphthalene-Based Thioethers and Sulfones

ThiolOxidation ReagentProductYield (%)
Thiophenol-((3-Methoxy-2-naphthalenyl)methyl)(phenyl)sulfane95
Thiophenolm-CPBA((3-Methoxy-2-naphthalenyl)methyl)sulfonyl)benzene89
Ethanethiol-Ethyl((3-methoxy-2-naphthalenyl)methyl)sulfane91
Ethanethiolm-CPBA(Ethylsulfonyl)methyl)-3-methoxynaphthalene85
Benzyl mercaptan-Benzyl((3-methoxy-2-naphthalenyl)methyl)sulfane93

Synthesis of Naphthalene-Fused Heterocyclic Scaffolds

The reactive chloromethyl group of this compound provides a convenient handle for the construction of naphthalene-fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization step.

For instance, reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the naphthalene (B1677914) core. An example is the synthesis of naphtho[2,3-c]furans. This can be achieved by reacting this compound with a salicylaldehyde (B1680747) derivative. The initial etherification is followed by an intramolecular cyclization and dehydration to furnish the fused furan (B31954) ring system.

Another important class of naphthalene-fused heterocycles, the benzo[g]isoquinolines, can be synthesized from derivatives of this compound. A key strategy involves the conversion of the chloromethyl group to an aminomethyl group, followed by a Pictet-Spengler reaction. This reaction involves the condensation of the resulting amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the electron-rich naphthalene ring to form the tetrahydroisoquinoline core. Subsequent aromatization can then lead to the fully aromatic benzo[g]isoquinoline.

Synthesis of Substituted Naphthalene Derivatives

Beyond direct nucleophilic substitution at the chloromethyl group, this compound can be utilized in various cross-coupling reactions to introduce a wide range of substituents onto the naphthalene core. These reactions typically involve the conversion of the chloromethyl group into a more suitable functionality for cross-coupling.

For example, the chloromethyl group can be converted to a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with various electrophiles to form new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful tools for the synthesis of substituted naphthalenes. For a Suzuki coupling, the chloromethyl group can be transformed into a boronic acid or ester. This derivative can then be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted naphthalene derivatives. In a Heck reaction, while less common for alkyl halides, derivatives of this compound could potentially be coupled with alkenes under specific palladium-catalyzed conditions.

Functionalization of the Naphthalene Core via the Chloromethyl Moiety

The chloromethyl group of this compound serves as a versatile anchor for the introduction of a wide array of functional groups, thereby enabling extensive functionalization of the naphthalene core. The primary route for this functionalization is through nucleophilic substitution reactions.

A diverse range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the methylene (B1212753) bridge. For instance, reaction with cyanide ions provides a route to the corresponding naphthaleneacetonitrile derivative. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up a plethora of further synthetic possibilities.

The reaction with azide (B81097) ions yields the corresponding azidomethylnaphthalene, which is a precursor to amines via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or can be used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. Furthermore, the chloromethyl group can be converted into other functional groups such as aldehydes (via oxidation of the corresponding alcohol) or phosphonium (B103445) salts (via reaction with triphenylphosphine), which are valuable intermediates in organic synthesis, for example, in the Wittig reaction. This wide range of accessible transformations underscores the importance of this compound as a key starting material for the synthesis of a broad spectrum of functionalized naphthalene derivatives.

Applications of 2 Chloromethyl 3 Methoxynaphthalene As a Building Block in Organic Synthesis

Precursors to Biologically Relevant Naphthalene (B1677914) Derivatives

The naphthalene scaffold is a common feature in many compounds with significant biological activities. The reactivity of the chloromethyl group in 2-(chloromethyl)-3-methoxynaphthalene allows for its use in introducing the 3-methoxy-2-naphthylmethyl moiety into various molecular frameworks, potentially leading to the development of novel therapeutic agents.

While there is no specific research detailing the use of this compound in the synthesis of antimicrobial agents, the broader class of naphthalene derivatives has shown significant promise in this area. For instance, various derivatives of naphthalene have been synthesized and evaluated for their effectiveness against a range of microbial pathogens.

Naphthofuran derivatives coupled with quinoline (B57606) and azetidine (B1206935) nuclei have demonstrated significant antimicrobial activities. evitachem.com Similarly, pyrazoline derivatives containing naphthalene moieties have been found to be effective antimicrobial agents, with some compounds showing high activity against organisms such as Escherichia coli and Staphylococcus aureus. nih.gov The activity of these compounds is often attributed to the lipophilic nature of the naphthalene ring, which can facilitate passage through microbial cell membranes.

The chloromethyl group of this compound is a reactive handle that can be used to synthesize a variety of derivatives. For example, it can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to generate a library of compounds. These new derivatives could then be screened for antimicrobial activity. The methoxy (B1213986) group may also play a role in modulating the electronic properties and bioavailability of the resulting molecules, potentially enhancing their antimicrobial efficacy.

Table 1: Examples of Naphthalene Derivatives with Antimicrobial Activity

Compound ClassTarget OrganismsReference
Naphthofuran derivativesBacteria and Fungi evitachem.com
2-PyrazolinesE. coli, S. aureus, K. pneumoniae nih.gov
1-Chloromethyl naphthalene derivativesCandida albicans nih.gov

This table presents data for related naphthalene derivatives to illustrate the potential of the naphthalene scaffold in antimicrobial research, not specific data for this compound.

The naphthalene core is a key structural component in several compounds investigated for their anticancer properties. Although direct studies involving this compound in cancer research are not available, the potential of this compound can be inferred from related structures.

For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown significant cytotoxicity against human prostate cancer cell lines. nih.gov The synthesis of these compounds often involves precursors that could be conceptually related to this compound. The chloromethyl group can serve as an anchor point for constructing more complex heterocyclic systems fused to the naphthalene ring, a strategy often employed in the design of new anticancer drugs.

Furthermore, the methoxy group's position on the naphthalene ring can influence the molecule's interaction with biological targets. Methoxylated flavones, for instance, have been studied for their cytotoxic effects on melanoma cells. evitachem.com The electronic effects of the methoxy group in this compound could similarly modulate the biological activity of its derivatives.

Table 2: Cytotoxicity of a Related Naphthalene Derivative

CompoundCell LineIC50 (µM)Reference
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (Prostate Cancer)0.03 nih.gov
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3 (Prostate Cancer)0.08 nih.gov

This table shows the anticancer activity of a related naphthalene derivative to highlight the potential of this class of compounds. It does not represent data for this compound.

The development of new antiviral agents is a critical area of pharmaceutical research. While there is no direct evidence of this compound being used to synthesize antiviral compounds, the naphthalene framework has been explored for this purpose. A study on naphthalene derivatives revealed that some compounds exhibit antiviral activity against the influenza A virus. nih.gov Specifically, a 2-aminonaphthalene derivative was found to have better in vitro antiviral activity than ribavirin. nih.gov

The synthetic versatility of this compound could be leveraged to create libraries of novel naphthalene derivatives for antiviral screening. The chloromethyl group allows for the introduction of various functional groups that could interact with viral proteins or enzymes. For example, it could be used to mimic the side chains of amino acids or to introduce moieties known to have antiviral effects.

Naphthalene derivatives have been investigated for their anti-inflammatory properties. Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a 6-methoxy-naphthalene structure. Research has also been conducted on other 2-methoxynaphthalene (B124790) derivatives as potential anti-inflammatory agents. nih.gov These studies suggest that the methoxynaphthalene scaffold is a promising starting point for the development of new anti-inflammatory drugs.

This compound, with its methoxy group at the 3-position, could be a valuable precursor for synthesizing novel compounds with anti-inflammatory activity. The chloromethyl group can be transformed into a variety of functional groups, such as carboxylic acids or amides, which are common features in many anti-inflammatory drugs. The position of the methoxy group might influence the selectivity and potency of the resulting compounds towards inflammatory targets like cyclooxygenase (COX) enzymes.

The inhibition of specific enzymes is a key mechanism of action for many drugs. Naphthalene-based structures have been successfully employed in the design of enzyme inhibitors. For instance, naphthalene derivatives have been synthesized as inhibitors of Cdc25A dual-specificity protein phosphatase, an important target in cancer therapy. nih.gov Additionally, certain pyran-2-ones containing a substituted-1-naphthyl group have shown good inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov

The structure of this compound provides a scaffold that can be elaborated to target the active sites of various enzymes. The naphthalene rings can engage in hydrophobic interactions, while the methoxy and the functional group derived from the chloromethyl moiety can form specific hydrogen bonds or other interactions with amino acid residues in the enzyme's active site.

Precursors for Advanced Materials Science

Beyond its potential in medicinal chemistry, this compound could also serve as a building block for advanced materials. The naphthalene unit is known to impart desirable electronic and optical properties to organic materials. For example, naphthalene derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

The reactive chloromethyl group of this compound makes it suitable for incorporation into polymeric structures. Through polymerization reactions, materials with tailored properties such as high thermal stability, specific fluorescence characteristics, or charge-transport capabilities could be developed. The methoxy group can further tune the electronic properties of the resulting polymers. While specific research on the use of this compound in materials science is scarce, related compounds like 1-(chloromethyl)-2-methoxynaphthalene (B183404) are utilized in the production of specialty chemicals and materials.

Monomers for Polymer and Copolymer Synthesis

The presence of the reactive chloromethyl group in this compound allows it to function as a monomer in polymerization reactions. For instance, it can undergo cationic polymerization, a process initiated by a Lewis acid that activates the carbon-chlorine bond, leading to the formation of a carbocation that can then propagate with other monomer units. This is analogous to the controlled cationic polymerization of similar monomers like p-(chloromethyl)styrene, which can be polymerized using a Lewis acid such as boron trifluoride etherate in conjunction with a suitable initiator. researchgate.net The resulting polymers would feature a poly(methylene-naphthalene) backbone with methoxy side groups.

Furthermore, this compound can be utilized in copolymerization with other vinyl or styrenic monomers to tailor the properties of the resulting materials. The incorporation of the rigid naphthalene unit can enhance the thermal stability and mechanical properties of the copolymer. The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, influencing the final properties of the material. epa.gov

Polymerization TypePotential ComonomersPotential Polymer Properties
Cationic PolymerizationStyrene, Vinyl EthersEnhanced thermal stability, modified solubility
Free Radical CopolymerizationMethyl Methacrylate, AcrylonitrileImproved mechanical strength, altered refractive index

Table 1: Potential Polymerization Applications of this compound

Components in Organic Electronic Materials (e.g., OLEDs, OFETs)

Naphthalene-based materials are of significant interest in the field of organic electronics due to their inherent aromaticity and charge-transporting capabilities. alfachemic.comsumitomo-chem.co.jp While direct applications of this compound in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are not extensively documented, its potential as a building block for such materials is noteworthy.

The naphthalene core can be incorporated into larger conjugated systems, which are essential for the emissive and charge-transporting layers of OLEDs and OFETs. tcichemicals.comossila.com For example, the chloromethyl group can be used to graft the methoxynaphthalene moiety onto a polymer backbone or to synthesize more complex small molecules. The methoxy group, being an electron-donating group, can influence the HOMO and LUMO energy levels of the resulting material, which is a critical factor in designing efficient OLEDs and OFETs. ossila.com

Device TypePotential Role of DerivativeDesired Property Modification
OLEDEmissive Layer ComponentTuning of emission color and efficiency
OFETSemiconductor Layer ComponentModification of charge carrier mobility

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

Fluorescent Probe and Dye Development

Naphthalimide derivatives are a well-established class of fluorescent compounds with applications as dyes and probes. capes.gov.brnih.govmdpi.com The synthesis of these compounds often begins with a substituted naphthalic anhydride (B1165640). It is conceivable that this compound could serve as a precursor to a naphthalimide structure. This would likely involve oxidation of the chloromethyl and methyl groups on the naphthalene ring to carboxylic acids to form the corresponding naphthalic acid, which can then be converted to the anhydride. The resulting 3-methoxynaphthalic anhydride could then be reacted with various amines to produce a library of naphthalimide dyes with different substitution patterns and, consequently, varied photophysical properties.

The fluorescence of these naphthalimide derivatives is often based on an intramolecular charge transfer (ICT) mechanism, where the electron-donating methoxy group and an electron-withdrawing imide group play crucial roles. By modifying the substituent on the imide nitrogen, the ICT character and thus the fluorescence emission wavelength and quantum yield can be finely tuned. nih.govresearchgate.net

Precursor TransformationTarget Dye ClassPotential Application
Oxidation to Naphthalic Anhydride1,8-NaphthalimidesFluorescent probes for biological imaging
Nucleophilic SubstitutionSubstituted Naphthalene DyesDyes for materials and textiles

Table 3: Potential Routes to Fluorescent Dyes from this compound

Photochromic Material Synthesis

Photochromic materials, which undergo a reversible change in color upon exposure to light, have attracted considerable attention for applications in optical data storage, smart windows, and molecular switches. Spiropyrans are a prominent class of photochromic compounds, and their synthesis often involves the condensation of a substituted salicylaldehyde (B1680747) with a Fischer's base (an indoline (B122111) derivative). nih.govrsc.orgmdpi.com

To utilize this compound in the synthesis of spiropyrans, it would first need to be converted into a suitable salicylaldehyde derivative. This could potentially be achieved through a series of reactions, including the introduction of a hydroxyl group adjacent to the chloromethyl group and the subsequent oxidation of the chloromethyl group to an aldehyde. The resulting 2-hydroxy-3-methoxynaphthalene-x-carbaldehyde could then be condensed with an appropriate indoline derivative to yield a novel spiropyran. The methoxy group on the naphthalene ring would be expected to influence the electronic properties of the resulting spiropyran and thus its photochromic behavior, such as the color of the open merocyanine (B1260669) form and the kinetics of the photo-switching process. nih.gov

Key Synthetic IntermediateTarget Photochromic ClassPotential Property Modulation
Substituted NaphthaldehydeSpiropyransColor of photo-isomer, switching speed
---SpirooxazinesFatigue resistance, thermal stability

Table 4: Potential Pathway to Photochromic Materials

Precursors in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort in chemical research. The structural motif of this compound can serve as a starting point for the synthesis of novel compounds with potential herbicidal or fungicidal activity.

Synthesis of Potential Herbicides

The development of novel herbicides often involves the exploration of new chemical scaffolds that can interact with biological targets in weeds. While direct reports on herbicides derived from this compound are scarce, its reactive nature allows for its incorporation into various heterocyclic or phenoxy-based structures known to exhibit herbicidal activity. researchgate.netnih.gov For instance, the chloromethyl group can be used to link the methoxynaphthalene moiety to a phenoxyacetic acid derivative, a common structural feature in commercial herbicides. The resulting compounds could then be evaluated for their ability to disrupt plant growth processes. Structure-activity relationship (SAR) studies of toxoflavin (B1683212) analogs have shown that the introduction of substituted aromatic rings can lead to significant herbicidal activity. nih.gov

Target Herbicide ClassSynthetic StrategyPotential Mode of Action
Phenoxyacetic Acid DerivativesNucleophilic substitution with a substituted phenol (B47542)Auxin mimic, disruption of cell growth
Heterocyclic CompoundsAnnulation reactions to form new ring systemsInhibition of specific enzymes

Table 5: Potential Herbicidal Compounds Derived from this compound

Synthesis of Potential Fungicides

Similarly, in the field of fungicide development, the introduction of novel structural motifs can lead to compounds with improved efficacy or a different mode of action, which is crucial for combating fungicide resistance. The methoxynaphthalene core of this compound could be a valuable fragment in the design of new fungicidal agents. For example, it could be used to synthesize analogs of known fungicides or to create entirely new classes of compounds. The synthesis of toxoflavin analogs with various aromatic substituents has demonstrated that such modifications can result in compounds with potent fungicidal activity. nih.gov

Target Fungicide ClassSynthetic StrategyPotential Fungal Target
Strobilurin AnaloguesMulti-step synthesis to build the strobilurin scaffoldInhibition of mitochondrial respiration
Triazole DerivativesReaction with a triazole-containing nucleophileInhibition of sterol biosynthesis

Table 6: Potential Fungicidal Compounds Derived from this compound

Synthesis of Potential Insecticides

There is currently no available scientific literature or patent information that describes the use of this compound as a starting material or intermediate in the synthesis of compounds with demonstrated or potential insecticidal activity. Research in insecticide development is extensive, exploring a wide array of chemical classes. While naphthalene-containing compounds have been investigated in this context, the specific contribution of the 2-(chloromethyl)-3-methoxy substituted variant is not reported. Consequently, no reaction schemes, detailed research findings, or data tables on its application in insecticide synthesis can be provided.

Precursors for Chemical Probes and Ligands

The design and synthesis of chemical probes and ligands are pivotal for modern biochemical and medical research. These tools allow for the visualization and study of biological processes at the molecular level.

Synthesis of Fluorescent Labels

Fluorescent labels are molecules that can be attached to other molecules of interest to make them detectable by fluorescence spectroscopy or microscopy. The naphthalene core, with its inherent aromaticity, can be a component of a fluorophore. The reactivity of the chloromethyl group on this compound could theoretically be exploited to covalently link this naphthalene moiety to biomolecules or other structures. However, there are no published studies that demonstrate the synthesis of fluorescent labels derived from this compound. Therefore, no specific examples or data on their photophysical properties can be presented.

Synthesis of Affinity Ligands

Affinity ligands are molecules designed to bind with high specificity to a particular biological target, such as a protein or a receptor. They are fundamental to techniques like affinity chromatography for purification and to the development of targeted therapeutics. The synthesis of such ligands often involves the strategic assembly of molecular fragments. While this compound could potentially serve as a fragment in the construction of an affinity ligand, there is no documented evidence of its use in this capacity. As a result, there are no research findings or data tables to illustrate its role in the synthesis of affinity ligands.

Spectroscopic Characterization and Mechanistic Investigations of Reactions Involving 2 Chloromethyl 3 Methoxynaphthalene

Elucidation of Reaction Mechanisms

The primary reactive site of 2-(Chloromethyl)-3-methoxynaphthalene is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. smolecule.com The electron-donating methoxy (B1213986) group at the 3-position influences the electron density of the naphthalene (B1677914) ring system, which can affect reaction rates and regioselectivity in electrophilic aromatic substitution reactions.

Transition State Analysis in Key Transformations

Transition state analysis involves the characterization of the highest energy structure along the reaction coordinate. For reactions involving this compound, such as a nucleophilic substitution where a nucleophile (Nu⁻) replaces the chloride, the transition state would be a primary focus.

Computational chemistry methods, such as Density Functional Theory (DFT), are standard tools for modeling these transient structures. acs.org Calculations would typically determine the geometry, energy, and vibrational frequencies of the transition state. For an Sₙ2 reaction, this would involve a trigonal bipyramidal geometry at the benzylic carbon, with the nucleophile and the leaving group (chloride) in apical positions. The stability of this transition state is influenced by steric hindrance and the electronic effects of the methoxy-substituted naphthalene ring.

Identification of Reaction Intermediates

Reaction intermediates are species that are formed in one step and consumed in a subsequent step of a multi-step reaction. In reactions of this compound, several types of intermediates could be postulated or observed.

Carbocation Intermediates: In the case of an Sₙ1-type mechanism, the departure of the chloride ion would generate a benzylic carbocation, [2-(H₂C⁺)-3-methoxynaphthalene]. This carbocation would be stabilized by resonance with both the naphthalene ring and the adjacent methoxy group. Spectroscopic techniques like NMR could be used to detect such long-lived intermediates under specific conditions (e.g., in superacid media).

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions on the ring itself (less likely given the reactive chloromethyl group), the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, would be investigated.

Radical Intermediates: In reactions initiated by light or radical initiators, homolytic cleavage of the C-Cl bond could produce a 2-(H₂C•)-3-methoxynaphthalene radical. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and characterizing such radical intermediates.

Kinetic Studies of Reactions

Kinetic studies are essential for understanding reaction mechanisms by quantifying how reaction rates change with reactant concentrations, temperature, and other variables. youtube.com

Determination of Rate Laws

The rate law is an equation that links the reaction rate with the concentrations of reactants. youtube.com For a reaction of this compound with a nucleophile (Nu⁻), a typical kinetic experiment would involve systematically varying the initial concentrations of both species and measuring the initial reaction rate.

A hypothetical rate law might take the form: Rate = k[this compound]ⁿ[Nu⁻]ᵐ

Where n and m are the reaction orders with respect to each reactant, and k is the rate constant. The values of n and m are determined experimentally and provide insight into the reaction mechanism. youtube.com For example, a first-order dependence on both reactants (n=1, m=1) is characteristic of an Sₙ2 mechanism. nih.gov

Table 1: Hypothetical Data for Rate Law Determination This table is illustrative of the type of data collected in such an experiment and is not based on published results for this specific compound.

ExperimentInitial [C₁₂H₁₁ClO] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

Activation Energy and Thermodynamic Parameter Calculations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. youtube.com A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, where R is the gas constant.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the temperature dependence of the rate constant using the Eyring equation. These parameters provide deeper insight into the transition state. For instance, a large negative ΔS‡ is often indicative of an associative, highly ordered transition state, typical of Sₙ2 reactions.

Mechanistic Studies of Regioselectivity and Stereoselectivity

Regioselectivity

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com For this compound, this is most relevant in electrophilic aromatic substitution on the naphthalene ring. The directing effects of the existing chloromethyl and methoxy groups would determine the position of attack for an incoming electrophile. The powerful electron-donating and ortho-, para-directing nature of the methoxy group would likely be the dominant influence, though it is in competition with the deactivating effect of the chloromethyl group. researchgate.net Studies on the acylation of 2-methoxynaphthalene (B124790) show that substitution occurs preferentially at specific positions, which can be rationalized by the stability of the resulting intermediates. researchgate.net

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. nih.gov This concept is relevant if the reaction of this compound creates a new chiral center. For instance, if a nucleophilic substitution reaction at the benzylic carbon were to proceed via a pure Sₙ2 mechanism, it would result in a complete inversion of stereochemistry (if the starting material were chiral, which this compound is not). If the reaction has Sₙ1 character, it would proceed through a planar carbocation intermediate, leading to a racemic mixture of products. Studies on related systems have shown that the stereochemical outcome of such reactions can be highly selective depending on the reagents and conditions used. nih.gov

Advanced Spectroscopic Techniques for Product and Intermediate Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous identification of chemical structures and for elucidating the intricate pathways of chemical reactions. For a molecule like This compound , these methods would be crucial in confirming its synthesis and in tracking its transformation into various products.

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone of organic chemistry for determining the precise connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: A theoretical ¹H NMR spectrum of This compound would be expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring, the protons of the chloromethyl group (-CH₂Cl), and the protons of the methoxy group (-OCH₃). The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the 2,3-substitution pattern.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the chloromethyl and methoxy groups, as well as the substituted and unsubstituted carbons of the naphthalene ring, would serve as key identifiers.

However, a search of available scientific databases did not yield any experimental ¹H or ¹³C NMR data for This compound .

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For This compound , the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes). Analysis of the fragmentation pathway would likely reveal the loss of specific fragments, such as the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), followed by further fragmentation of the naphthalene core. This information is vital for confirming the molecular formula and for distinguishing it from its isomers.

Regrettably, no experimental mass spectra or detailed fragmentation analyses for This compound could be located in the reviewed literature.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule.

For This compound , the IR and Raman spectra would be expected to display characteristic absorption or scattering bands for:

C-H stretching and bending vibrations of the aromatic ring and the chloromethyl and methoxy groups.

C-O stretching vibrations of the methoxy group.

C-Cl stretching vibration of the chloromethyl group.

Vibrations associated with the naphthalene ring system.

A comparative analysis of IR and Raman spectra can provide complementary information due to their different selection rules. While spectral data for related naphthalene derivatives exist, specific IR and Raman spectra for This compound are not available in the public domain.

Due to the absence of specific experimental data for This compound , the creation of detailed research findings and interactive data tables as requested is not possible at this time. Further empirical research is required to characterize this compound and its chemical behavior fully.

Theoretical and Computational Studies of 2 Chloromethyl 3 Methoxynaphthalene and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. These calculations are based on the principles of quantum mechanics and can be used to determine the electronic structure and properties of molecules.

The electronic structure of a molecule dictates its physical and chemical properties. For 2-(Chloromethyl)-3-methoxynaphthalene, understanding the distribution of electrons is key to predicting its reactivity. Computational methods like Density Functional Theory (DFT) are often employed to perform these analyses. Calculations at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, can provide detailed information about bond lengths, bond angles, and charge distributions within the molecule. epstem.net

The presence of the electronegative chlorine and oxygen atoms significantly influences the electronic environment of the naphthalene (B1677914) ring system. The methoxy (B1213986) group (-OCH3) acts as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the chloromethyl group (-CH2Cl) is an electron-withdrawing group due to the high electronegativity of the chlorine atom. This interplay of electron-donating and -withdrawing effects creates a unique electronic landscape across the molecule, which is crucial for its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich naphthalene ring, influenced by the methoxy group. The LUMO, on the other hand, is expected to have significant contributions from the antibonding orbital of the C-Cl bond in the chloromethyl group, making this site susceptible to nucleophilic substitution.

Table 1: Calculated Frontier Molecular Orbital Energies of a Related Naphthalene Derivative

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and based on calculations for a similar substituted naphthalene system. Actual values for this compound would require specific computational analysis.

The magnitude of the HOMO-LUMO gap can be used to predict the molecule's reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule. These maps use a color scale to indicate different regions of charge, typically with red representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.netyoutube.com

For this compound, the ESP map would likely show a region of high electron density (red) around the oxygen atom of the methoxy group and a region of lower electron density (blueish) around the chloromethyl group, particularly near the chlorine and hydrogen atoms. The naphthalene ring itself would exhibit a more intermediate potential. These maps are invaluable for predicting how the molecule will interact with other reagents. For instance, an approaching nucleophile would be attracted to the electron-poor regions, while an electrophile would be drawn to the electron-rich areas. researchgate.net This visual tool complements FMO theory by providing a more intuitive picture of the molecule's reactive sites.

Reaction Pathway Modeling and Energy Profiles

Beyond static properties, computational chemistry can be used to model the dynamic processes of chemical reactions. This involves mapping out the entire reaction pathway, from reactants to products, including any transition states and intermediates.

By modeling potential reaction pathways, chemists can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that constitute a chemical reaction. For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon of the chloromethyl group.

Computational methods can be used to locate the transition state structure for this substitution reaction. The geometry and energy of the transition state provide crucial information about the reaction's feasibility and rate. For example, modeling the SN2 reaction with a nucleophile would involve calculating the energy profile as the nucleophile approaches the carbon atom and the chloride ion departs. This allows for a step-by-step visualization of the molecular changes occurring during the reaction.

Computational modeling can also be used to predict the reactivity and selectivity of this compound in various reactions. By comparing the activation energies of different possible reaction pathways, researchers can determine which pathway is more favorable. For instance, if the molecule can undergo substitution at multiple sites, the calculated energy barriers for each potential reaction can predict the major product.

Furthermore, these models can account for the influence of solvents and catalysts on the reaction outcome. By including solvent molecules or a catalytic species in the computational model, a more accurate and realistic prediction of the reaction's course can be achieved. This predictive power is invaluable in designing new synthetic routes and optimizing reaction conditions.

Structure-Reactivity Relationship Studies

The reactivity of this compound is primarily centered on the lability of the chlorine atom in the chloromethyl group, making it susceptible to nucleophilic substitution reactions. The rate and mechanism of these reactions, whether proceeding through a concerted (S(_N)2) or a stepwise (S(_N)1) pathway, are intricately linked to the electronic and steric effects imparted by the naphthalene core and its substituents.

The methoxy group at the 3-position plays a crucial electronic role. As an electron-donating group, it increases the electron density of the naphthalene ring through resonance, which in turn can stabilize a developing positive charge on the benzylic carbon of the chloromethyl group. This stabilization is a key factor in promoting reactions that proceed via a carbocation intermediate, characteristic of an S(_N)1 mechanism. The resonance stabilization of the benzylic carbocation is a well-established phenomenon that enhances the reactivity of benzylic halides in unimolecular reactions. chemistrysteps.com

Conversely, the steric hindrance presented by the peri-hydrogen atom (at position 4) can influence the approach of a nucleophile in an S(_N)2 reaction. While the chloromethyl group itself is not exceptionally bulky, the rigid structure of the naphthalene system can create a more congested environment compared to a simple benzyl (B1604629) chloride.

Quantitative structure-activity relationship (QSAR) models, which correlate structural features with chemical reactivity, can provide predictive insights. For a series of substituted chloromethylnaphthalenes, a Hammett-type analysis could be employed to quantify the electronic effects of substituents on the reaction rate. In such an analysis, the logarithm of the reaction rate constant (log k) is plotted against a substituent constant (σ), which represents the electron-donating or electron-withdrawing nature of the substituent. For reactions involving the formation of a positive charge in the transition state, a negative value for the reaction constant (ρ) is expected, indicating that electron-donating groups accelerate the reaction. utexas.edu

To illustrate the expected electronic effects on reactivity, a hypothetical data table based on established chemical principles is presented below. This table outlines the predicted relative reactivity of various substituted chloromethylnaphthalenes in a typical solvolysis reaction, where a more stabilized carbocation intermediate leads to a faster reaction rate.

Table 1: Predicted Relative Solvolysis Rates of Substituted Chloromethylnaphthalenes
CompoundSubstituent at C-3Electronic Effect of SubstituentPredicted Relative Rate (k/k₀)
2-(Chloromethyl)naphthalene-HNeutral (Reference)1
This compound-OCH₃Electron-Donating (Resonance)> 1
2-(Chloromethyl)-3-nitronaphthalene-NO₂Electron-Withdrawing (Resonance and Inductive)< 1
2-(Chloromethyl)-3-chloronaphthalene-ClElectron-Withdrawing (Inductive)< 1

Molecular Dynamics Simulations (e.g., solvent effects on reactivity)

Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of molecules in solution at an atomic level, providing insights into solvent effects on reaction dynamics that are often difficult to probe experimentally. For this compound, MD simulations can be employed to understand how different solvents interact with the molecule and influence the course of nucleophilic substitution reactions.

The choice of solvent is critical in determining whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism. Polar protic solvents, such as water and alcohols, are adept at solvating both cations and anions. In the context of an S(_N)1 reaction of this compound, these solvents would effectively stabilize the departing chloride anion and the resulting benzylic carbocation intermediate, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

Conversely, polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating anions. While they can stabilize the transition state of an S(_N)2 reaction to some extent, their primary role is to solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive.

MD simulations can visualize and quantify these solvent-solute interactions. By simulating this compound in a box of solvent molecules, one can analyze the radial distribution functions of solvent molecules around the chloromethyl group and the methoxy group. This analysis would reveal the structure of the solvation shells and the strength of the interactions. For instance, in a polar protic solvent like water, one would expect to see a well-defined hydration shell around the chloride atom, with the hydrogen atoms of water oriented towards it, facilitating its departure as a leaving group. researchgate.net

Furthermore, MD simulations can be used to compute the potential of mean force (PMF) along a reaction coordinate, such as the C-Cl bond distance. The PMF profile provides a picture of the free energy landscape of the reaction, including the activation energy barrier. By comparing the PMF profiles in different solvents, one can quantitatively assess the solvent's effect on the reaction rate. For this compound, simulations would likely show a lower activation barrier for the S(_N)1 pathway in polar protic solvents compared to nonpolar or polar aprotic solvents.

The following table summarizes the expected influence of different solvent types on the reactivity of this compound in nucleophilic substitution reactions, based on general principles that would be further elucidated by molecular dynamics simulations.

Table 2: Predicted Solvent Effects on the Reactivity of this compound
Solvent TypeExample SolventsPredominant MechanismExpected Relative RateKey Interactions from MD Simulations
Polar ProticWater, Methanol, EthanolS(_N)1 favoredHighStrong solvation of leaving group and carbocation intermediate.
Polar AproticAcetone, DMF, DMSOS(_N)2 favoredModerate to HighSolvation of nucleophile's counter-ion, enhancing nucleophilicity.
NonpolarHexane, TolueneS(_N)2 (if nucleophile is soluble)LowWeak solute-solvent interactions, minimal stabilization of charged species.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-3-methoxynaphthalene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of chloromethyl-substituted naphthalenes typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, analogous compounds like 3-chloro-4-methyl derivatives have been synthesized using phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) as a catalyst at 60°C for 8 hours, followed by recrystallization (ethanol) to achieve 56% isolated yield . Key parameters include temperature control, solvent selection (e.g., CHCl₃ for extraction), and catalyst stoichiometry. Optimization may involve varying reaction times (8–24 hours) and monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, with methoxy (-OCH₃) protons resonating at δ 3.8–4.1 ppm and chloromethyl (-CH₂Cl) protons at δ 4.5–5.0 ppm. Mass spectrometry (EI-MS) can validate molecular weight (e.g., m/z 206.6 for C₁₂H₁₁ClO) . Infrared (IR) spectroscopy identifies functional groups (C-Cl stretch at ~600–800 cm⁻¹, C-O-C at ~1250 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction (as used for structurally similar compounds) resolves bond angles and packing motifs .

Q. What are the critical parameters for designing in vitro toxicity assays for this compound?

  • Methodological Answer : Follow inclusion criteria from systematic toxicological reviews:

  • Exposure Routes : Prioritize inhalation, oral, or dermal routes based on application .
  • Health Outcomes : Assess hepatic, renal, and respiratory effects using cell lines (e.g., HepG2 for hepatotoxicity) .
  • Dosage Range : Use sub-cytotoxic concentrations (determined via MTT assays) to avoid false positives. Include positive controls (e.g., naphthalene derivatives with known toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies involving chloromethyl-substituted naphthalenes?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

Risk of Bias Assessment : Use standardized questionnaires to evaluate study design (e.g., randomization, blinding) .

Confidence Rating : Rate evidence quality (e.g., high/moderate/low) based on consistency, sample size, and reproducibility .

Meta-Analysis : Pool data from high-confidence studies to identify dose-response trends or confounding variables (e.g., metabolic activation via cytochrome P450) .

Q. What in silico methods predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter or aqueous solubility using Gaussian or GROMACS .
  • Metabolic Pathway Prediction : Employ MetaPred or XenoSite to identify potential metabolites (e.g., hydroxylation at the naphthalene ring) .

Q. How can structure-activity relationship (SAR) models predict the reactivity of derivatives?

  • Methodological Answer :

  • Electrophilic Reactivity : Calculate Fukui indices (DFT calculations) to identify reactive sites for substitution .
  • Thermodynamic Stability : Compare Gibbs free energy (ΔG) of derivatives using computational tools like Gaussian.
  • Experimental Validation : Synthesize derivatives (e.g., replacing -Cl with -F) and correlate SAR with experimental data (e.g., reaction rates, cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.